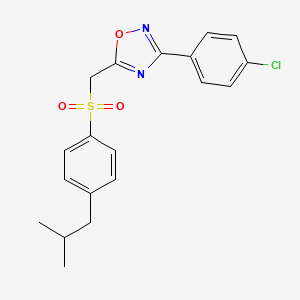
3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-5-(((4-isobutylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains a sulfonyl group attached to an isobutylphenyl group, and a chlorophenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-oxadiazole ring, the sulfonyl group, and the phenyl rings. The presence of these groups would likely result in a planar structure around the oxadiazole ring, with potential for pi-pi stacking interactions due to the phenyl rings .Chemical Reactions Analysis
1,2,4-Oxadiazoles, such as the one in this compound, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the oxadiazole ring might contribute to rigidity and planarity, the sulfonyl group might enhance water solubility, and the chlorophenyl group might influence lipophilicity .Applications De Recherche Scientifique
Synthesis and Structural Modifications
- Synthesis of Derivatives: This compound, as a derivative of 1,2,4-oxadiazole, is involved in the synthesis of various heterocyclic compounds. For example, it's synthesized from 2-(4-chlorophenylsulfonyl)acetamide oxime with ethyl oxalyl chloride, as part of research into new derivatives with potential antihypertensive activity (Santilli & Morris, 1979).
Pharmacological Potential
- Antihypertensive Activity: In a study, the hydrazide derivative of this compound showed antihypertensive effects in rats, highlighting its potential in cardiovascular research (Santilli & Morris, 1979).
- Antibacterial and Anti-enzymatic Properties: Some derivatives have shown significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibitory effects on α-chymotrypsin enzyme, indicating their potential as antibacterial agents (Siddiqui et al., 2014).
Molecular Docking and Structure Studies
- Molecular Docking: Molecular docking studies have been conducted to understand the orientation and interaction of such molecules inside the active sites of certain enzymes, providing insights into their potential as enzyme inhibitors (Al-Hourani et al., 2015).
Treatment Potential for Diseases
- Alzheimer’s Disease: Synthesized derivatives have been evaluated as potential drug candidates for Alzheimer’s disease, emphasizing their relevance in neurodegenerative disease research (Rehman et al., 2018).
Miscellaneous Applications
- Anticancer Activity: Certain synthesized derivatives have shown moderate anticancer activity, particularly against breast cancer cell lines (Redda & Gangapuram, 2007).
- Antiviral Activity: Derivatives of this compound have shown some anti-tobacco mosaic virus activity, suggesting potential antiviral applications (Chen et al., 2010).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13(2)11-14-3-9-17(10-4-14)26(23,24)12-18-21-19(22-25-18)15-5-7-16(20)8-6-15/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOAFSTBZEWAXKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-(3,5-dimethylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2371592.png)
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)
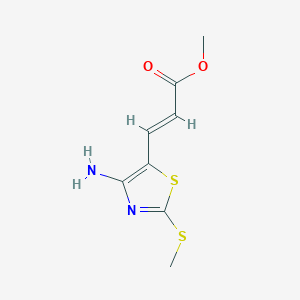
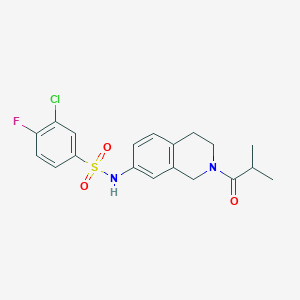

![6-Benzyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2371598.png)
![(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide](/img/structure/B2371599.png)
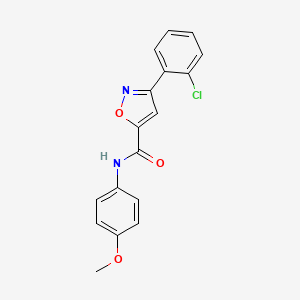

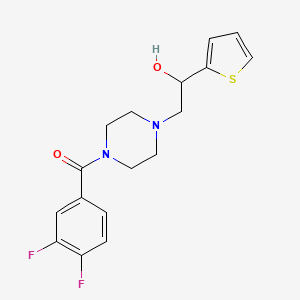
![[1-(4-Aminophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2371606.png)
